Dicloxacillin is a penicillin antibiotic that is specifically designed to resist degradation by beta-lactamase enzymes produced by certain bacteria. It is primarily used to treat infections caused by gram-positive bacteria, particularly those associated with Staphylococcus aureus, including methicillin-sensitive strains. The chemical formula for dicloxacillin is , and it has a molar mass of approximately 470.32 g/mol. Its unique structure includes an isoxazolyl side chain that enhances its stability against hydrolysis by beta-lactamases, making it effective in treating resistant bacterial strains .
Dicloxacillin acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of bacteria. This binding disrupts the formation of the peptidoglycan layer, a critical component of the bacterial cell wall, leading to cell death [].
Dicloxacillin can degrade in acidic or alkaline environments, losing its antibacterial activity.
Dicloxacillin is generally well-tolerated, but side effects like diarrhea, nausea, and rash can occur []. In rare cases, allergic reactions, including anaphylaxis, can be life-threatening [].
Dicloxacillin can interact with other medications, including birth control pills and anticoagulants. It's crucial to disclose all medications to your doctor before taking Dicloxacillin [].
Dicloxacillin functions by inhibiting the synthesis of bacterial cell walls. This inhibition occurs through the binding of dicloxacillin to penicillin-binding proteins (PBPs), which are essential for cell wall cross-linking in bacteria. The reaction mechanism involves the formation of a covalent bond between the beta-lactam ring of dicloxacillin and the active site of PBPs, leading to cell lysis and death of the bacteria. Unlike many other penicillins, dicloxacillin remains stable in the presence of various beta-lactamases, which allows it to maintain its antibacterial activity against resistant strains .
Dicloxacillin exhibits a broad spectrum of activity against gram-positive bacteria, including:
It is less effective against gram-negative bacteria due to its inability to penetrate their outer membrane. The bactericidal activity of dicloxacillin is primarily attributed to its ability to disrupt cell wall synthesis, which is crucial for bacterial survival .
The synthesis of dicloxacillin typically involves several steps:
These synthetic pathways ensure that dicloxacillin retains its efficacy against resistant bacterial strains while minimizing degradation .
Dicloxacillin is primarily used in clinical settings for treating:
It is administered orally and is available in capsule form (250 mg and 500 mg) and as an injectable formulation .
Dicloxacillin may interact with various medications, leading to altered therapeutic effects or increased risk of adverse reactions. Notable interactions include:
Dicloxacillin shares structural similarities with other penicillinase-resistant penicillins, such as:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Oxacillin | First developed penicillinase-resistant penicillin | |
Flucloxacillin | Higher activity against Staphylococcus aureus | |
Cloxacillin | Similar structure but less commonly used in the U.S. |
Dicloxacillin's unique feature lies in its enhanced stability due to the presence of both chlorine substituents and the isoxazolyl group, which allows it to effectively combat infections caused by beta-lactamase-producing bacteria while maintaining a lower risk of hepatotoxicity compared to similar compounds like flucloxacillin .
The International Union of Pure and Applied Chemistry name for dicloxacillin is precisely defined as (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [1] [2] [3]. This systematic nomenclature reflects the complete stereochemical configuration and structural characteristics of the molecule, incorporating the penicillin core structure with the distinctive isoxazolyl side chain containing two chlorine substituents on the phenyl ring [1] [4].
The chemical name can also be expressed in alternative systematic forms, including the designation as 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- [5] [6]. These nomenclature variations maintain the essential structural information while following different systematic naming conventions [2] [7].
The International Chemical Identifier key for dicloxacillin is YFAGHNZHGGCZAX-JKIFEVAISA-N [1] [3] [13] [8]. This standardized identifier provides a unique hash representation of the molecular structure that facilitates database searches and chemical identification across different platforms [1] [3].
The complete International Chemical Identifier string is InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1 [1] [8]. This comprehensive descriptor encodes the complete molecular connectivity, stereochemistry, and atomic arrangements [1] [8].
The Simplified Molecular Input Line Entry System notation for dicloxacillin is represented as [H][C@]12SC(C)(C)C@@HC(O)=O [8]. This linear notation system provides a compact representation of the three-dimensional molecular structure [7] [8].
Property | Value |
---|---|
Molecular Formula | C19H17Cl2N3O5S [1] [2] |
Molecular Weight (g/mol) | 470.33 [1] [5] |
Chemical Abstracts Service Registry Number | 3116-76-5 [1] [2] |
International Chemical Identifier Key | YFAGHNZHGGCZAX-JKIFEVAISA-N [1] [3] |
Chemical Entities of Biological Interest ID | CHEBI:4511 [1] [8] |
Chemical European Molecular Biology Laboratory ID | CHEMBL893 [1] [3] |
DrugBank ID | DB00485 [1] [4] |
PubChem Compound Identifier | 18381 [1] [3] |
Dicloxacillin is recognized by numerous alternative names and synonyms that reflect its chemical structure, international nomenclature standards, and commercial designations [7] [14] [15]. The compound is known internationally by its International Nonproprietary Name variants: dicloxacilina in Spanish, dicloxacilline in French, and dicloxacillinum in Latin [1] [7] [15].
Chemical synonyms include methyldichlorophenylisoxazolylpenicillin, which describes its structural relationship to penicillin with methyl and dichlorophenyl modifications [1] [7]. Other chemical designations encompass dichloroxacillin, dicloxacycline, and dicloxaciclin [1] [7] [14]. The compound may also be referenced by its developmental codes, including BRL-1702, R-13423, and P-1011 [1] [4] [14].
Type | Examples |
---|---|
Trade Names | Dycill, Dynapen, Pathocil, Diclocil [16] [17] [14] |
Chemical Names | Methyldichlorophenylisoxazolylpenicillin, Dichloroxacillin, Dicloxacycline [1] [7] |
International Names | Dicloxacilina (Spanish), Dicloxacilline (French), Dicloxacillinum (Latin) [1] [7] |
Alternative Designations | BRL-1702, R-13423, Maclicine, Cilpen, Posipen [1] [4] [14] |
The extensive array of synonyms reflects the compound's widespread use and recognition across different linguistic and regulatory contexts [14] [15]. Additional synonyms documented in pharmaceutical literature include Infectostaph, Distaph, Ditterolina, and various regional trade names [14] [15].
Dicloxacillin is classified under the Anatomical Therapeutic Chemical code J01CF01, which specifically designates beta-lactamase resistant penicillins [3] [13] [18] [19]. This classification places the compound within the broader category of J01 (Antibacterials for systemic use), subcategory J01C (Beta-lactam antibacterials, penicillins), and the specific group J01CF (Beta-lactamase resistant penicillins) [18] [19].
The Anatomical Therapeutic Chemical classification system provides a hierarchical structure that systematically categorizes dicloxacillin based on its pharmacological properties and therapeutic applications [18] [19]. This standardized classification facilitates international recognition and regulatory harmonization across different pharmaceutical systems [18] [19].
Within the Chemical Entities of Biological Interest ontology, dicloxacillin is classified as a penicillin that belongs to the broader categories of beta-lactam antibiotics and antibacterial drugs [8] [20]. The Chemical Entities of Biological Interest classification system identifies dicloxacillin as CHEBI:4511 and categorizes it hierarchically as a dichlorobenzene derivative and a penicillin antibiotic [8].
The Kyoto Encyclopedia of Genes and Genomes database classifies dicloxacillin under multiple drug group hierarchies, including DG01779 (beta-lactamase resistant penicillin), DG01480 (Penicillin), DG01713 (Penicillin skeleton group), and DG01710 (beta-lactam antibiotic) [19]. This multi-level classification reflects the compound's structural and functional relationships within the broader family of antimicrobial agents [19].
Database/System | Classification |
---|---|
Anatomical Therapeutic Chemical Classification | J01CF01 (Beta-lactamase resistant penicillins) [18] [19] |
Chemical Entities of Biological Interest Ontology | Penicillin, Beta-lactam antibiotic, Antibacterial drug [8] [20] |
Kyoto Encyclopedia of Genes and Genomes Classification | DG01779 (Beta-lactamase resistant penicillin), DG01480 (Penicillin) [19] |
DrugBank Classification | Small Molecule, Approved Drug, Penicillinase-resistant Penicillin [4] |
Dicloxacillin is structurally classified as an isoxazolyl penicillin, distinguishing it from other penicillin derivatives through its characteristic 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole side chain [21] [6] [22]. This structural classification reflects the compound's beta-lactamase resistance properties, which result from the bulky isoxazolyl substituent that provides steric protection against enzymatic hydrolysis [21] [22].
The compound belongs to the second-generation penicillins, specifically categorized as a penicillinase-resistant penicillin due to its stability against beta-lactamase enzymes produced by resistant bacterial strains [21] [6]. This functional classification emphasizes its therapeutic utility in treating infections caused by beta-lactamase-producing organisms such as Staphylococcus aureus [21] [23].
Dicloxacillin possesses the molecular formula C₁₉H₁₇Cl₂N₃O₅S with a molecular weight of 470.33 g/mol [1] [2] [3]. The compound features a complex bicyclic core structure characteristic of the penicillin family, specifically classified as a penam derivative. The structural framework consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring, forming the essential penam nucleus that defines this class of β-lactam antibiotics [4] [5] [6].
The complete International Union of Pure and Applied Chemistry name for dicloxacillin is (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [2] [3] [7]. This nomenclature precisely defines both the molecular connectivity and the stereochemical configuration essential for biological activity.
The molecular architecture incorporates several key structural elements: a carboxylate group at the C-2 position providing the requisite negative charge for penicillin-binding protein interaction, two methyl substituents at C-3 conferring structural rigidity, and a complex isoxazolyl side chain attached at the C-6 position through an amide linkage [1] [2] [7]. The isoxazolyl side chain itself contains a 2,6-dichlorophenyl substituent that significantly enhances the compound's resistance to β-lactamase degradation [8] [9] [10].
The stereochemical integrity of dicloxacillin is fundamental to its antimicrobial efficacy, with three defined stereocenters exhibiting the absolute configuration (2S,5R,6R) [2] [7] [11]. This specific stereochemical arrangement is not merely incidental but represents an evolutionary optimization for interaction with bacterial penicillin-binding proteins.
At the C-2 position, the S-configuration places the carboxylate group on the α-face of the bicyclic system, facilitating optimal electrostatic interactions with the positively charged residues in the active site of penicillin-binding proteins [4] [6]. This orientation is critical for the initial recognition and binding events that precede covalent enzyme modification.
The R-configuration at C-5 and C-6 positions establishes the proper three-dimensional relationship between the β-lactam carbonyl and the side chain substituent [12] [13] [14]. Specifically, the R-configuration at C-6 ensures that the isoxazolyl amide substituent adopts a β-orientation relative to the bicyclic core, which is essential for maintaining the structural mimicry of the natural D-alanyl-D-alanine substrate of transpeptidases [4] [6].
The R-configuration at C-5 contributes to the overall rigidity of the bicyclic system and helps maintain the proper spatial relationship between the reactive β-lactam carbonyl and the binding determinants on the molecule [4] [6]. This stereochemical arrangement is conserved across all naturally occurring and clinically active penicillins, underscoring its fundamental importance for biological activity.
The conformational landscape of dicloxacillin is constrained by its bicyclic structure, yet exhibits important flexibility in the side chain regions that influences its pharmacological properties [15] [16]. The β-lactam ring adopts a planar conformation with bond angles approaching 90°, creating significant ring strain that contributes to the electrophilic reactivity of the β-lactam carbonyl [4] [6] [17].
The bicyclic penam system exhibits a characteristic bent conformation along the C-5 to C-6 to N-4 axis, creating a convex α-face and a concave β-face [4] [6] [17]. This bent geometry is crucial for proper substrate recognition by penicillin-binding proteins, as it presents the reactive β-lactam carbonyl in an optimal orientation for nucleophilic attack by the catalytic serine residue.
The thiazolidine ring typically adopts an envelope conformation, with one carbon atom displaced from the mean plane of the other four atoms [4] [6]. This conformation minimizes steric interactions while maintaining the overall structural integrity required for biological activity.
Dynamic studies using nuclear magnetic resonance spectroscopy have revealed that the dichlorophenyl ring exhibits restricted rotation about its connection to the isoxazole moiety [18] [16]. This restricted rotation creates a preferred conformational state that may contribute to the compound's selectivity and binding affinity for target enzymes.
The isoxazolyl side chain represents a critical structural modification that distinguishes dicloxacillin from earlier penicillin derivatives and confers enhanced stability against β-lactamase hydrolysis [4] [19] [20]. The isoxazole ring system consists of a five-membered heterocycle containing both nitrogen and oxygen atoms in a 1,2-relationship, with the nitrogen positioned adjacent to the oxygen.
The isoxazole ring in dicloxacillin bears a methyl substituent at the 5-position and a 2,6-dichlorophenyl group at the 3-position [1] [2] [7]. The 5-methyl group serves multiple functions: it provides favorable lipophilic interactions with hydrophobic regions of the binding site, contributes to the overall steric bulk that protects the β-lactam ring from enzymatic attack, and optimizes the electronic properties of the isoxazole system [19] [21].
The carbonyl group connecting the isoxazole to the penicillin core adopts a planar configuration with the isoxazole ring, creating an extended conjugated system that influences both the electronic properties and conformational preferences of the molecule [1] [2]. This planarity is maintained through resonance stabilization and contributes to the overall rigidity of the side chain.
The amide linkage between the isoxazolyl carbonyl and the C-6 amino group exhibits restricted rotation due to partial double-bond character, effectively limiting the conformational flexibility of the side chain [4] [19] [20]. This conformational constraint is beneficial for maintaining high affinity binding to penicillin-binding proteins while simultaneously hindering access of β-lactamase enzymes to the reactive β-lactam bond.
The β-lactam ring system constitutes the pharmacophoric core of dicloxacillin and represents one of the most structurally constrained and reactive functional groups in medicinal chemistry [4] [5] [6]. The four-membered lactam ring exhibits significant deviation from ideal tetrahedral geometry, with bond angles compressed to approximately 90° compared to the normal 109.5° expected for sp³ hybridized carbon atoms.
This angular strain contributes substantially to the thermodynamic instability of the β-lactam ring, with ring strain energy estimated at approximately 25-30 kcal/mol [4] [6]. The high ring strain energy directly correlates with the electrophilic reactivity of the β-lactam carbonyl carbon, making it susceptible to nucleophilic attack by serine residues in penicillin-binding proteins.
The nitrogen atom in the β-lactam ring exhibits pyramidal geometry rather than the planar configuration typical of amides [4] [6]. This deviation from planarity reduces the resonance stabilization that would normally decrease the electrophilicity of the carbonyl group, thereby maintaining the high reactivity necessary for enzyme acylation.
The carbon atoms adjacent to the nitrogen in the β-lactam ring (C-5 and C-7) experience significant steric congestion due to the constrained ring geometry [4] [6]. This congestion influences the approach trajectory of nucleophilic species and contributes to the stereochemical selectivity observed in β-lactam reactions with target enzymes.
Quantum mechanical calculations have demonstrated that the β-lactam ring in dicloxacillin exhibits frontier molecular orbital characteristics that favor interaction with electron-rich nucleophiles [17]. The lowest unoccupied molecular orbital is primarily localized on the β-lactam carbonyl carbon, consistent with its role as the primary electrophilic site for enzyme modification.
The 2,6-dichlorophenyl substituent on the isoxazole ring represents a strategic structural modification that significantly enhances the β-lactamase resistance profile of dicloxacillin while maintaining potent antimicrobial activity [8] [9] [10]. The positioning of chlorine atoms at the ortho positions (2 and 6) relative to the isoxazole attachment point creates a sterically demanding environment that effectively shields the β-lactam ring from enzymatic hydrolysis.
Structure-activity relationship studies have demonstrated that the dichlorophenyl substitution pattern is critical for optimal biological activity [8] [9] [10]. Removal of either chlorine substituent results in decreased β-lactamase resistance, while alternative halogen substitutions (fluorine or bromine) produce compounds with altered pharmacological profiles. The 2,6-dichloro pattern appears to represent an optimal balance between steric protection and maintenance of favorable binding interactions.
The chlorine atoms contribute significant electronegativity to the phenyl ring system, creating an electron-deficient aromatic environment that influences both the binding affinity and the electronic properties of the entire side chain [8] [9]. This electronic effect extends through the conjugated system to influence the reactivity of the β-lactam carbonyl, generally enhancing its electrophilic character.
Molecular modeling studies have revealed that the dichlorophenyl group adopts a preferred conformation that maximizes its protective effect over the β-lactam ring while minimizing steric interference with penicillin-binding protein recognition [18] [16]. The chlorine substituents create a hydrophobic surface that may contribute to favorable van der Waals interactions with hydrophobic regions of the enzyme binding site.
The lipophilic character imparted by the dichlorophenyl moiety influences the pharmacokinetic properties of dicloxacillin, affecting tissue distribution, membrane permeability, and plasma protein binding [8] [10]. These effects contribute to the overall therapeutic profile of the compound and influence its clinical utility in treating specific types of infections.
Irritant;Health Hazard